molecular formula C9H11NO2 B8791486 [4-(Methylamino)phenyl]acetic acid CAS No. 56355-42-1

[4-(Methylamino)phenyl]acetic acid

Cat. No.: B8791486
CAS No.: 56355-42-1
M. Wt: 165.19 g/mol
InChI Key: NJEQMJPXRHIYMD-UHFFFAOYSA-N
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Description

[4-(Methylamino)phenyl]acetic acid (CAS: 56355-42-1) is an organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . Its structure consists of a phenyl ring substituted with a methylamino group (-NHCH₃) at the para position, linked to an acetic acid moiety (-CH₂COOH). This combination of functional groups confers unique physicochemical properties, such as moderate acidity (due to the carboxylic acid group) and basicity (from the methylamino group). The compound is primarily used in synthetic chemistry as a precursor or intermediate, with six documented synthetic routes .

Properties

CAS No.

56355-42-1

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-[4-(methylamino)phenyl]acetic acid

InChI

InChI=1S/C9H11NO2/c1-10-8-4-2-7(3-5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)

InChI Key

NJEQMJPXRHIYMD-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares [4-(Methylamino)phenyl]acetic acid with analogs differing in substituent groups on the phenyl ring:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -NHCH₃ (para) C₉H₁₁NO₂ 165.19 Intermediate in organic synthesis
2-(4-(Methylthio)phenyl)acetic acid -SCH₃ (para) C₉H₁₀O₂S 182.24 Higher lipophilicity due to sulfur
2-(4-Methoxy-2-methylphenyl)acetic acid -OCH₃ (para), -CH₃ (ortho) C₁₀H₁₂O₃ 180.20 Electron-donating groups enhance stability
2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride -Cl (ortho), -NHCH₃ (para) C₉H₉Cl₂NO₂·HCl 274.55 Increased acidity due to Cl substituents; salt form improves solubility

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The methylamino group (-NHCH₃) in the parent compound donates electrons via resonance, reducing the acidity of the acetic acid group compared to chlorine-substituted analogs (e.g., 2-(2,6-dichlorophenyl)-...), where electron-withdrawing Cl atoms increase acidity .
  • Lipophilicity : Replacement of -NHCH₃ with -SCH₃ (methylthio) in 2-(4-(methylthio)phenyl)acetic acid enhances lipophilicity, making it more suitable for hydrophobic environments .
  • Salt Forms : Hydrochloride salts (e.g., 2-(2,6-dichlorophenyl)-... hydrochloride) improve aqueous solubility, critical for pharmaceutical applications .

Functional Group Modifications in Acetic Acid Derivatives

Several compounds retain the phenylacetic acid core but modify the substituent or adjacent functional groups:

  • This compound is restricted to laboratory research due to its reactive sulfonamide group .
  • Methyl [4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]acetate: Features an acetamido-sulfonamide group and a methyl ester, reducing acidity compared to the free carboxylic acid. This esterification is common in prodrug design .

Structural Implications :

  • Sulfonamide vs. Amine : Sulfonamide-containing derivatives (e.g., [4-(methylsulfamoyl)phenyl]formamidoacetic acid) exhibit higher metabolic stability than primary amines but may face solubility challenges .
  • Esterification : Methyl/ethyl esters (e.g., ) are often used to enhance cell membrane permeability in drug development .

Heterocyclic and Complex Derivatives

Compounds with heterocyclic rings or extended structures demonstrate expanded applications:

  • [4-(4-Methoxyphenyl)-2-methylamino-thiazol-5-yl]acetic acid: Incorporates a thiazole ring, which can enhance binding to enzymes or receptors. The methoxy group further modulates electron distribution .

Comparative Advantages :

  • Heterocyclic derivatives (e.g., thiazole-based compounds) often exhibit improved bioavailability and target specificity compared to simple phenylacetic acids .

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